Lomitapide
Description
This compound is a microsomal triglyceride transfer protein (MTP) inhibitor used in homozygous familial hypercholesterolemia (HoFH) patients. It is marketed under the name Juxtapid (R).
This compound is a Microsomal Triglyceride Transfer Protein Inhibitor. The mechanism of action of this compound is as a Microsomal Triglyceride Transfer Protein Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is a cholesterol lowering agent that acts by inhibition of the microsomal triglyceride transfer protein and is used to treat the severe lipid abnormalities of familial hypercholesterolemia. This compound is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy that are usually accompanied by an increase in hepatic fat. Long term therapy with this compound has been linked to development of steatohepatitis and hepatic fibrosis.
This compound is a small molecule inhibitor of microsomal triglyceride transfer protein (MTP), an enzyme located in the lumen of the endoplasmic reticulum responsible for absorbing dietary lipids and transferring triglycerides onto apolipoprotein B (apo-B) in the assembly of very-low-density lipoprotein. Inhibition of MTP by this compound blocks transfer of lipid to apo-B, and as a result emerging apo-B is destroyed and lipoprotein secretion is inhibited.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 3 approved and 4 investigational indications. This drug has a black box warning from the FDA.
an anticholesteremic agent and microsomal triglycide transfer protein inhibitor
See also: this compound Mesylate (active moiety of).
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F6N3O2/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCVAKAJPKAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171294 | |
| Record name | Lomitapide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182431-12-5 | |
| Record name | Lomitapide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182431-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomitapide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182431125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomitapide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomitapide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOMITAPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82KUB0583F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomitapide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Lomitapide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lomitapide, a first-in-class microsomal triglyceride transfer protein (MTP) inhibitor, represents a significant advancement in the management of homozygous familial hypercholesterolemia (HoFH). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the initial high-throughput screening efforts that led to its identification, the evolution of its chemical synthesis, and the key preclinical and clinical findings that established its efficacy and safety profile. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and lipidology, offering insights into the scientific journey of this important therapeutic agent.
Discovery of this compound: From High-Throughput Screening to a Novel Therapeutic
The journey to the discovery of this compound began with the understanding that inhibiting the microsomal triglyceride transfer protein (MTP) could be a viable strategy for lowering low-density lipoprotein cholesterol (LDL-C). This concept was spurred by the study of abetalipoproteinemia, a rare genetic disorder caused by mutations in the MTP gene, leading to extremely low levels of LDL-C.
Researchers at Bristol-Myers Squibb initiated a high-throughput screening of their extensive chemical library to identify inhibitors of MTP-mediated triglyceride transfer. This effort led to the discovery of an initial lead compound, BMS-200150, which demonstrated in vitro inhibition of MTP and the secretion of apolipoprotein B (apoB) from the human hepatoma cell line, HepG2. However, BMS-200150 lacked in vivo activity in animal models.[1]
Subsequent medicinal chemistry efforts focused on modifying the initial lead to improve its potency and pharmacokinetic properties. This led to the development of BMS-201038, later named this compound. This compound exhibited subnanomolar potency in both lipid transfer and HepG2 apoB secretion assays.[1]
Key Institutions and Researchers
The initial discovery and development of this compound (then BMS-201038) were conducted by Bristol-Myers Squibb . Later, the clinical development for homozygous familial hypercholesterolemia was significantly advanced through a collaboration with researchers at the University of Pennsylvania School of Medicine . A pivotal phase 3 study was funded in part by the FDA Office of the Orphan Product Development and Aegerion Pharmaceuticals . Dr. Marina Cuchel from the University of Pennsylvania served as the lead principal investigator for a key clinical trial.[2]
Chemical Synthesis of this compound
The chemical synthesis of this compound has been described in several patents. A common synthetic route involves the condensation of two key intermediates.
Synthetic Pathway Overview
dot
Caption: General synthetic scheme for this compound Mesylate.
Experimental Protocol for Synthesis
The following is a generalized protocol based on patented synthesis methods:
-
Condensation: The bromobutyl 9H-fluorene carboxamide derivative (Formula II) is reacted with the piperidinyl biphenyl carboxamide derivative (Formula IIIa) in a suitable solvent such as dimethylformamide. The reaction is typically carried out in the presence of a base.[1][3]
-
Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the crude this compound free base. This may involve extraction and purification steps.
-
Purification: The crude product is purified, often by recrystallization or chromatography, to yield pure this compound free base.
-
Salt Formation: The purified this compound free base is then dissolved in a suitable solvent, such as methanol, and treated with methanesulfonic acid to form the mesylate salt.[1][3]
-
Final Isolation: The resulting this compound mesylate is isolated, typically by filtration, and dried to yield the final active pharmaceutical ingredient.
Mechanism of Action: MTP Inhibition
This compound's therapeutic effect is derived from its potent and selective inhibition of the microsomal triglyceride transfer protein (MTP).
Signaling Pathway
References
Preclinical Evaluation of Lomitapide in Hypercholesterolemia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the preclinical investigations into lomitapide, a potent inhibitor of the microsomal triglyceride transfer protein (MTP), for the management of hypercholesterolemia. It covers the fundamental mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols employed in this research.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly binding to and inhibiting the microsomal triglyceride transfer protein (MTP) located within the endoplasmic reticulum of hepatocytes and enterocytes.[1][2] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[3][4] In the liver, MTP facilitates the lipidation of apoB-100 to form very-low-density lipoproteins (VLDL). In the intestine, it is required for the formation of chylomicrons, which contain apoB-48.[3]
By inhibiting MTP, this compound effectively blocks the assembly of these precursor lipoproteins, leading to a significant reduction in the secretion of VLDL from the liver and chylomicrons from the intestine.[2][5] This dual action results in decreased plasma concentrations of VLDL and consequently lower levels of low-density lipoprotein cholesterol (LDL-C), as LDL is a metabolic byproduct of VLDL.[4] This mechanism is independent of the LDL receptor (LDLR), making it an effective therapeutic strategy for conditions like homozygous familial hypercholesterolemia (HoFH), where LDLR function is severely impaired.[6][7]
References
- 1. dovepress.com [dovepress.com]
- 2. This compound–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Beneficial Effect of this compound on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Lomitapide's MTP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Lomitapide, a potent inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). The document details the quantitative aspects of its inhibitory activity, comprehensive experimental protocols for assessing MTP inhibition, and visual representations of the relevant biological pathways and experimental procedures.
Quantitative Inhibition of MTP by this compound
This compound is a small molecule that directly binds to and inhibits MTP, preventing the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the liver and intestine.[1][2] The in vitro potency of this compound has been determined using various assay systems, with reported 50% inhibitory concentrations (IC50) in the low nanomolar range. The variation in reported IC50 values can be attributed to different experimental conditions, such as the source of MTP (e.g., human, rat, hamster), the nature of the lipid vesicles used in the assay, and the specific assay methodology.[3]
| Parameter | Value | Cell/System | Comments |
| IC50 | 5-7 nmol/L | Unilamellar vesicles with rat, hamster, and human MTP | [3] |
| IC50 | 0.62 µM | Caco-2 cells (P-gp inhibition) | [4] |
Experimental Protocols
A common and sensitive method for characterizing MTP inhibition in vitro is through a fluorescence-based triglyceride transfer assay. This assay measures the MTP-mediated transfer of a fluorescently labeled neutral lipid from a donor vesicle to an acceptor vesicle.
Principle of the Fluorescence-Based MTP Inhibition Assay
The assay utilizes donor vesicles containing a fluorescent lipid at a concentration that causes self-quenching.[5] In the presence of active MTP, the fluorescent lipid is transferred to acceptor vesicles.[5] This transfer results in the dequenching of the fluorescent signal, leading to an increase in fluorescence intensity that is directly proportional to MTP activity.[5][6] The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in the rate of fluorescence increase.
Materials and Reagents
-
MTP source: Purified MTP, or cell/tissue homogenates (e.g., from HepG2 cells)[7]
-
Donor vesicles: Small unilamellar vesicles containing a self-quenching fluorescently labeled triglyceride.
-
Acceptor vesicles: Small unilamellar vesicles, typically composed of phosphatidylcholine.[5]
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, with 50 mM KCl and 5 mM MgCl2)[7]
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microtiter plates.[8]
-
Fluorometer capable of excitation and emission at the appropriate wavelengths for the chosen fluorescent lipid (e.g., λex = 465 nm / λem = 535 nm).[7]
Assay Procedure
-
Preparation of Reagents: Prepare working solutions of donor vesicles, acceptor vesicles, and MTP source in assay buffer. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Acceptor Vesicles
-
Donor Vesicles
-
This compound solution at various concentrations (or vehicle control).
-
-
Initiation of Reaction: Add the MTP source to each well to initiate the transfer reaction. The final reaction volume is typically 200 µL.[7]
-
Incubation: Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the activity of the MTP source.[5][7]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate intervals using a fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence (wells without MTP) from all readings.
-
Plot the rate of fluorescence increase against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of MTP Inhibition by this compound
References
- 1. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Lomitapide in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine.[1][2] By inhibiting MTP, this compound effectively reduces the synthesis of chylomicrons and very-low-density lipoproteins (VLDL), leading to a significant reduction in plasma levels of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins.[1][2] This mechanism of action, independent of the LDL receptor, makes this compound a valuable therapeutic option for conditions characterized by extremely high LDL-C levels, such as homozygous familial hypercholesterolemia (HoFH).[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical animal models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: MTP Inhibition
This compound exerts its primary pharmacodynamic effect by directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum.[1] This action blocks the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB molecules, thereby preventing the formation and secretion of VLDL from hepatocytes and chylomicrons from enterocytes.[1] The subsequent catabolism of VLDL is a primary source of plasma LDL; thus, the reduction in VLDL production leads to a significant decrease in LDL-C levels.[1]
Figure 1: Mechanism of Action of this compound in the Hepatocyte.
Quantitative Effects on Lipid Profiles
Animal studies have consistently demonstrated the potent lipid-lowering effects of this compound. The most comprehensive data comes from studies in mouse models of obesity and hypercholesterolemia.
Table 1: Effects of this compound on Plasma Lipids in C57BL/6 Mice with High-Fat Diet (HFD)-Induced Obesity
| Parameter | Control (HFD) | This compound (1 mg/kg/day) | % Change |
| Total Cholesterol (mg/dL) | ~200 | ~125 | ↓ ~37.5% |
| LDL-C (mg/dL) | ~125 | ~50 | ↓ ~60% |
| HDL-C (mg/dL) | ~100 | ~75 | ↓ ~25% |
| Triglycerides (mg/dL) | ~150 | ~75 | ↓ ~50% |
| Data are approximate values derived from graphical representations in the cited literature. |
Table 2: Effects of this compound on Plasma Lipids in LDLr-/- Mice with High-Fat Diet (HFD)-Induced Obesity[4][5]
| Parameter | Control (HFD) (mg/dL) | This compound (1 mg/kg/day) (mg/dL) | % Change |
| Total Cholesterol | 600.9 ± 23.6 | 451.7 ± 33.4 | ↓ 24.8% |
| LDL/VLDL-C | 250.6 ± 28.9 | 161.1 ± 12.24 | ↓ 35.7% |
| Triglycerides | 299.5 ± 24.1 | 194.1 ± 28.1 | ↓ 35.2% |
| Values are presented as mean ± SEM.[4][5] |
Studies in other animal models, such as the Watanabe heritable hyperlipidemic (WHHL) rabbit, an animal model of HoFH, have also shown significant reductions in LDL-C levels with this compound treatment.[6] In these rabbits, this compound has been shown to reduce LDL-C levels by as much as 38% to 50%.[6]
Beyond Lipid Lowering: Effects on Inflammatory and Oxidative Stress Pathways
Recent research has illuminated the pleiotropic effects of this compound, extending beyond its primary lipid-lowering action. In animal models of obesity and hypercholesterolemia, this compound treatment has been associated with a significant reduction in markers of inflammation, oxidative stress, and endoplasmic reticulum (ER) stress.[4][6][7]
Table 3: Effects of this compound on Markers of Inflammation, Oxidative Stress, and ER Stress in LDLr-/- Mice[4]
| Marker Category | Marker | Effect of this compound Treatment |
| Inflammation | IL-6, KC/GRO, TNFα | ↓ |
| VCAM1, p65, p50 | ↓ | |
| Oxidative Stress | NOX2 | ↓ |
| ER Stress | BIP, ATF4, ATF6 | ↓ |
| Arrows indicate a decrease in the levels of the respective markers following this compound treatment.[4] |
These findings suggest that the benefits of this compound on cardiovascular health may be partly attributable to its anti-inflammatory and antioxidant properties, likely secondary to the reduction in circulating atherogenic lipoproteins.
Figure 2: Downstream Effects of this compound on Vascular Health.
Detailed Experimental Protocols
The following sections outline the methodologies employed in key animal studies investigating the pharmacodynamics of this compound.
Animal Models and Drug Administration
-
C57BL/6 Mice with HFD-Induced Obesity:
-
LDLr-/- Mice:
Figure 3: Experimental Workflow for this compound Studies in Mice.
Analytical Methods
-
Lipid Profile Analysis:
-
Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are typically measured using commercially available enzymatic colorimetric assay kits.
-
-
Analysis of Inflammatory Markers:
-
Mesoscale Discovery V-Plex Assays: This multiplex immunoassay platform is used to quantify the levels of various cytokines (e.g., IL-6, KC/GRO, TNFα) in plasma samples.[4][8] The assays are based on electrochemiluminescence detection, providing high sensitivity and a wide dynamic range.[8]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory markers (e.g., p65, p50, TNFα, VCAM1) in tissues such as the aorta are determined by qRT-PCR.[4]
-
-
Assessment of Oxidative and ER Stress:
-
qRT-PCR: The gene expression of markers for ER stress (e.g., BIP, ATF4, ATF6) and oxidative stress (e.g., NOX2) is quantified in vascular tissues using qRT-PCR.[4][9][10]
-
Western Blotting: Protein levels of ER stress markers (e.g., BIP, CHOP) and inflammatory proteins (e.g., TNFα, p65) are measured by Western blot analysis of tissue lysates.[4]
-
Superoxide Production Measurement: Vascular superoxide production can be assessed using techniques like dihydroethidium (DHE) staining followed by fluorescence microscopy or HPLC-based methods for more specific quantification.[4][7]
-
Conclusion
Preclinical studies in animal models have robustly demonstrated the efficacy of this compound in lowering atherogenic lipoproteins, primarily through the inhibition of MTP. The quantitative data from mouse models of obesity and hypercholesterolemia highlight its potent effects on LDL-C and triglycerides. Furthermore, emerging evidence suggests that this compound may confer additional cardiovascular benefits by mitigating inflammation, oxidative stress, and ER stress. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound's pharmacodynamics and the exploration of its full therapeutic potential. These findings in animal models have laid a strong foundation for the clinical development and use of this compound in managing severe hypercholesterolemia.
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. ahajournals.org [ahajournals.org]
- 8. mesoscale.com [mesoscale.com]
- 9. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro MTP Inhibition Assay Using Lomitapide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[1][2][3] By facilitating the transfer of triglycerides, cholesterol esters, and phospholipids to nascent apoB, MTP plays a pivotal role in lipid metabolism. Inhibition of MTP is a therapeutic strategy for lowering circulating levels of LDL-cholesterol.
Lomitapide is a potent, selective inhibitor of MTP.[1][4] It binds directly to MTP in the endoplasmic reticulum, thereby preventing the loading of lipids onto apoB and reducing the production and secretion of VLDL.[5][6] This mechanism of action makes this compound an effective agent for the treatment of homozygous familial hypercholesterolemia.
These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on MTP. The assay relies on the principle of fluorescence resonance energy transfer (FRET) between a fluorescently labeled lipid donor and an acceptor molecule within a lipid vesicle. MTP-mediated transfer of the fluorescent lipid to an unlabeled acceptor vesicle results in an increase in fluorescence intensity, which is quenched in the presence of an inhibitor like this compound.
Signaling Pathway and Mechanism of Action
This compound directly inhibits the microsomal triglyceride transfer protein (MTP), which is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the endoplasmic reticulum. This inhibition reduces the secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine, ultimately leading to lower plasma levels of LDL-cholesterol.
Caption: Mechanism of this compound's MTP Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against MTP from various sources. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | Cell Line/Source | IC50 (nM) | Reference(s) |
| This compound | MTP | Potency Inhibition | - | 8 | [1][5] |
| This compound (BMS-201038) | Human MTP | apoB Secretion | HepG2 | 0.8 | [1] |
| This compound | P-glycoprotein | Digoxin Efflux | - | 620 | [7] |
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based in vitro MTP inhibition assay.
Materials and Reagents
-
This compound: Prepare a stock solution in DMSO.
-
MTP Source: Can be purified MTP, or more commonly, cell lysate from a cell line expressing MTP, such as HepG2 human hepatoma cells.[1]
-
Donor Vesicles: Small unilamellar vesicles containing a fluorescently labeled phospholipid (e.g., N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, NBD-PE) and a quenching agent.
-
Acceptor Vesicles: Small unilamellar vesicles without any fluorescent label.
-
Assay Buffer: e.g., 150 mM NaCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~465 nm and emission at ~535 nm.[8]
Preparation of Cell Lysate (MTP Source) from HepG2 Cells
-
Culture HepG2 cells to ~80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in a suitable lysis buffer (e.g., assay buffer with protease inhibitors).
-
Homogenize the cell suspension by sonication or using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the microsomal fraction with MTP.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Preparation of Donor and Acceptor Vesicles
-
Prepare lipid mixtures in chloroform. For donor vesicles, include the NBD-labeled phospholipid and a quencher. For acceptor vesicles, use unlabeled phospholipids.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid films under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with assay buffer by vortexing.
-
Create small unilamellar vesicles by sonication on ice or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
MTP Inhibition Assay Protocol
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
MTP-containing cell lysate (e.g., 20-50 µg of protein)
-
This compound at various concentrations (or DMSO for control).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to MTP.
-
Add the acceptor vesicles to each well.
-
Initiate the reaction by adding the donor vesicles to each well.
-
Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.[8]
-
Take readings every 5-10 minutes for a total of 60-120 minutes at 37°C.
Data Analysis
-
Subtract the background fluorescence (wells with no MTP) from all readings.
-
Calculate the rate of MTP activity (increase in fluorescence per unit time) for each this compound concentration.
-
Normalize the MTP activity, setting the activity in the absence of inhibitor (DMSO control) to 100%.
-
Plot the percentage of MTP activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow
The following diagram illustrates the key steps in the in vitro MTP inhibition assay.
Caption: Workflow for the MTP Inhibition Assay.
Troubleshooting
-
High Background Fluorescence:
-
Cause: Spontaneous transfer of NBD-lipids or instability of donor vesicles.
-
Solution: Ensure proper preparation and storage of vesicles. Optimize the concentration of the quencher in the donor vesicles.
-
-
Low Signal-to-Noise Ratio:
-
Cause: Insufficient MTP activity or suboptimal assay conditions.
-
Solution: Increase the amount of cell lysate. Optimize the concentrations of donor and acceptor vesicles. Ensure the plate reader settings are optimal for the fluorophore.
-
-
Inconsistent Results:
-
Cause: Pipetting errors, temperature fluctuations, or variability in reagent preparation.
-
Solution: Use calibrated pipettes and ensure consistent mixing. Maintain a stable temperature during the assay. Prepare fresh reagents for each experiment.
-
By following these detailed protocols and considering the troubleshooting tips, researchers can effectively utilize this in vitro assay to characterize the inhibitory potential of this compound and other compounds targeting MTP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CETP | TargetMol [targetmol.com]
- 6. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Lomitapide Studies in Animal Models of Homozygous Familial Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the study of Lomitapide for the treatment of Homozygous Familial Hypercholesterolemia (HoFH). Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.
Introduction to Homozygous Familial Hypercholesterolemia and this compound
Homozygous Familial Hypercholesterolemia (HoFH) is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) from birth, leading to premature and aggressive atherosclerotic cardiovascular disease.[1] The underlying cause is typically mutations in both alleles of the LDL receptor gene, resulting in impaired clearance of LDL from the circulation.
This compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[2][3] MTP is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, this compound reduces the production and secretion of these lipoproteins, thereby lowering plasma levels of LDL-C, total cholesterol, and triglycerides.[2][3]
Animal Models of Homozygous Familial Hypercholesterolemia
Two key animal models are widely used to recapitulate the human HoFH phenotype and to evaluate the efficacy of lipid-lowering therapies like this compound:
-
LDL receptor-deficient (LDLr-/-) mice: These genetically engineered mice lack functional LDL receptors, leading to elevated plasma LDL-C levels. To more closely mimic the human lipoprotein profile, these mice are often fed a high-fat diet.
-
Watanabe Heritable Hyperlipidemic (WHHL) rabbits: This rabbit strain has a naturally occurring mutation in the LDL receptor gene, resulting in a phenotype that closely resembles human HoFH, including severe hypercholesterolemia and the development of spontaneous atherosclerosis.[4][5][6][7]
Efficacy of this compound in HoFH Animal Models
Studies in both LDLr-/- mice and WHHL rabbits have demonstrated the potent lipid-lowering effects of MTP inhibitors like this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and other MTP inhibitors in LDLr-/- mice and WHHL rabbits.
Table 1: Effect of this compound on Lipid Profile in LDLr-/- Mice on a High-Fat Diet [8][9]
| Parameter | Control (High-Fat Diet) | This compound Treated (1 mg/kg/day) | % Change |
| Total Cholesterol (mg/dL) | 600.9 ± 23.6 | 451.7 ± 33.4 | -24.8% |
| LDL/VLDL (mg/dL) | 250.6 ± 28.9 | 161.1 ± 12.24 | -35.7% |
| Triglycerides (mg/dL) | 299.5 ± 24.1 | 194.1 ± 28.1 | -35.2% |
| Body Weight (g) | 47.5 ± 1.5 | 40.3 ± 1.8 | -15.2% |
| Fat Mass (%) | 41.6 ± 1.9 | 31.8 ± 1.7 | -23.6% |
| Blood Glucose (mg/dL) | 215.5 ± 21.9 | 142.3 ± 7.7 | -33.9% |
Table 2: Effect of MTP Inhibitor (Implitapide) on Lipid Profile in WHHL Rabbits [10]
| Parameter | Dose of Implitapide | % Reduction |
| Plasma Cholesterol | 12 mg/kg | 70% |
| Plasma Triglycerides | 12 mg/kg | 45% |
| VLDL Secretion Rate | 12 mg/kg | 80% |
Key Experimental Protocols
Detailed methodologies for essential experiments in the evaluation of this compound are provided below.
Protocol 1: Serum Cholesterol Measurement in Mice
This protocol outlines the procedure for quantifying total cholesterol levels in mouse serum using a commercial ELISA kit.
Materials:
-
Mouse serum samples
-
Commercial Mouse Total Cholesterol ELISA Kit
-
Microplate reader
-
Pipettes and tips
-
Distilled water
-
Absorbent paper
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or tail vein bleeding.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Collect the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (example based on a typical ELISA kit):
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples in duplicate in a 96-well plate.
-
Add 50 µL of Standard or Sample to the appropriate wells.
-
Add 50 µL of HRP-conjugate to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cholesterol concentration of the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Apolipoprotein B (ApoB) Secretion Assay from Primary Mouse Hepatocytes
This protocol describes a method to measure the secretion of ApoB from primary mouse hepatocytes, a key indicator of VLDL and chylomicron production.[2]
Materials:
-
Primary mouse hepatocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Collagen-coated culture plates
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ApoB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolation and Culture of Primary Hepatocytes:
-
Isolate hepatocytes from mouse liver using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in DMEM with 10% FBS and 1% P/S.
-
Allow the cells to attach for 3-4 hours.
-
-
This compound Treatment and Sample Collection:
-
Wash the cells with PBS and replace the medium with serum-free DMEM.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
After the desired incubation period (e.g., 24 hours), collect the culture medium.
-
Centrifuge the medium at 500 x g for 5 minutes to remove cell debris.
-
Lyse the cells in lysis buffer to measure intracellular ApoB and total protein.
-
-
Western Blot Analysis of Secreted ApoB:
-
Concentrate the collected medium using centrifugal filters if necessary.
-
Measure the protein concentration of the cell lysates using a BCA assay.
-
Load equal amounts of total protein from the cell lysates and equal volumes of the concentrated medium onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ApoB overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of secreted ApoB and intracellular ApoB using densitometry software.
-
Normalize the secreted ApoB levels to the total cellular protein concentration or to an internal loading control in the cell lysate.
-
Protocol 3: In Vivo VLDL Secretion Assay in Mice
This protocol details the measurement of VLDL secretion in mice using the Triton WR-1339 method.[3][10] Triton WR-1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the clearance of newly secreted VLDL from the circulation.
Materials:
-
Mice (fasted for 4-6 hours)
-
Triton WR-1339 solution (10% w/v in sterile saline)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride measurement kit
Procedure:
-
Animal Preparation:
-
Fast the mice for 4-6 hours with free access to water.
-
-
Triton WR-1339 Injection:
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Inject Triton WR-1339 solution intravenously via the tail vein at a dose of 500 mg/kg body weight.
-
-
Serial Blood Sampling:
-
Collect blood samples at regular intervals after the injection (e.g., 30, 60, 90, and 120 minutes).
-
Process the blood samples to obtain plasma or serum.
-
-
Triglyceride Measurement:
-
Measure the triglyceride concentration in the plasma/serum samples from each time point using a commercial triglyceride assay kit.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time for each mouse.
-
The rate of VLDL-triglyceride secretion is calculated from the slope of the linear portion of the curve.
-
The secretion rate is typically expressed as mg of triglyceride per dL of plasma per hour.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in a hepatocyte.
Experimental Workflow for VLDL Secretion Assay
Caption: Workflow for in vivo VLDL secretion assay in mice.
Logical Relationship of HoFH Animal Models
Caption: Relationship between HoFH and its primary animal models.
References
- 1. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion [ouci.dntb.gov.ua]
- 2. The effect of this compound on cardiovascular outcome measures in homozygous familial hypercholesterolemia: A modelling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-associated decrease in plasma cholesterol and changes in cholesterol metabolism in homozygous Watanabe heritable hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Japanese Patients with Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTP inhibitor decreases plasma cholesterol levels in LDL receptor-deficient WHHL rabbits by lowering the VLDL secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The History of the WHHL Rabbit, an Animal Model of Familial Hypercholesterolemia (II): - Contribution to the Development and Validation of the Therapeutics for Hypercholesterolemia and Atherosclerosis - - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triglyceride metabolism in heterozygote of Watanabe heritable hyperlipidemic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Lomitapide's Effect on Lipoprotein Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Lomitapide is an inhibitor of the microsomal triglyceride transfer protein (MTP) approved by the US Food and Drug Administration (FDA) as an adjunct therapy for adult patients with homozygous familial hypercholesterolemia (HoFH).[1] HoFH is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C), leading to premature and aggressive atherosclerotic cardiovascular disease.[2][3] this compound's mechanism of action, which is independent of LDL receptor function, provides a critical therapeutic option for this patient population.[4][5] It functions by directly binding to and inhibiting MTP within the lumen of the endoplasmic reticulum in hepatocytes and enterocytes.[1][6] This action impedes the assembly of apolipoprotein B (apoB)-containing lipoproteins, thereby reducing the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine.[2][6][7] The subsequent decrease in VLDL production leads to a significant reduction in plasma LDL-C levels.[8] This document provides detailed protocols for assessing the in vitro and cellular effects of this compound on lipoprotein production, serving as a guide for research and drug development professionals.
Mechanism of Action: MTP Inhibition
This compound's primary therapeutic effect stems from its potent inhibition of MTP, an intracellular lipid transfer protein essential for the assembly of VLDL and chylomicrons.[6][9] MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apoB molecules within the endoplasmic reticulum.[6][8] By inhibiting MTP, this compound effectively halts the lipidation of apoB, preventing the formation of mature, secretion-competent VLDL particles in the liver and chylomicrons in the intestine.[2][7] This leads to a marked reduction in the production rate of apoB-containing lipoproteins.[9]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - BioPharma Notes [biopharmanotes.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. ajmc.com [ajmc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Lomitapide and Statins in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigational use of Lomitapide in combination with statins. The information compiled herein is intended for research purposes and is based on existing clinical and preclinical data.
Introduction
This compound is a potent inhibitor of the microsomal triglyceride transfer protein (MTP or MTTP) and is approved as an adjunct therapy for adult patients with homozygous familial hypercholesterolemia (HoFH)[1][2][3]. HoFH is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) and premature atherosclerotic cardiovascular disease[4][5]. Statins, inhibitors of HMG-CoA reductase, are the cornerstone of lipid-lowering therapy[6][7]. However, in HoFH, where LDL receptor function is severely impaired or absent, the efficacy of statins is limited[5].
The combination of this compound and statins offers a dual-mechanism approach to aggressively lower LDL-C levels. This compound reduces the production of apolipoprotein B (apoB)-containing lipoproteins (VLDL and chylomicrons) in the liver and intestine, a mechanism independent of the LDL receptor[8][9][10]. Statins primarily work by inhibiting cholesterol synthesis, which leads to an upregulation of LDL receptors in the liver, enhancing the clearance of LDL-C from circulation[6][11]. In a research context, studying this combination is crucial for understanding synergistic effects, managing potential drug interactions, and optimizing treatment strategies for severe hypercholesterolemias.
Mechanism of Action
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway[6][7]. This reduces intracellular cholesterol levels in hepatocytes, leading to the upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream[6].
This compound directly binds to and inhibits MTP in the lumen of the endoplasmic reticulum of hepatocytes and enterocytes[1][2][8]. MTP is essential for the assembly and secretion of apoB-containing lipoproteins. By inhibiting MTP, this compound reduces the secretion of very-low-density lipoprotein (VLDL) from the liver and chylomicrons from the intestine, thereby decreasing the production of their catabolic product, LDL[8][10].
Caption: Combined signaling pathways of Statins and this compound.
Data Presentation: Efficacy and Safety
The following tables summarize quantitative data from clinical studies on the use of this compound, often in combination with existing lipid-lowering therapies including statins.
Table 1: Lipid-Lowering Efficacy of this compound in HoFH Patients (on background statin therapy)
| Parameter | Baseline (Mean) | % Change from Baseline (Mean) | Study Reference |
|---|---|---|---|
| LDL-C | 336 mg/dL | -50% at 26 weeks | [4] |
| 251.7 mg/dL | -65.5% at 3 months | [12] | |
| Varies | -40% | [3][13] | |
| Total Cholesterol | 317.4 mg/dL | -55.3% at 3 months | [12] |
| Apolipoprotein B (ApoB) | Varies | -39% at 26 weeks | [14] |
| Triglycerides | 105.3 mg/dL | -41.3% at 3 months | [12] |
| Varies | -65% | [14] | |
| Lipoprotein(a) [Lp(a)] | 63.7 mg/dL | No significant change | [12] |
| | Varies | -27% (at higher doses) |[15] |
Table 2: Pharmacokinetic Interaction between this compound (60 mg) and Statins
| Statin | Change in Area Under the Curve (AUC) | Change in Maximum Concentration (Cmax) | Study Reference |
|---|---|---|---|
| Atorvastatin | +29% | +38% | [16] |
| Simvastatin Acid | +68% | +57% | [16] |
| Rosuvastatin | +32% | +4% |[16] |
Table 3: Common Adverse Events Associated with this compound Therapy
| Adverse Event | Frequency / Observation | Management / Notes | Study Reference |
|---|---|---|---|
| Gastrointestinal Events | Most common (diarrhea, nausea, vomiting, abdominal pain) | Dose-related and often transient. Mitigated by adherence to a low-fat diet (<20% of calories from fat). | [1][3][4] |
| Hepatic Steatosis | Median increase in liver fat of 6% from a 1% baseline. | Accumulation of hepatic fat is a known effect. Requires monitoring. | [1][13] |
| Elevated Transaminases (ALT/AST) | ~34% of patients experienced elevations in clinical trials. | Elevations are typically not associated with increased bilirubin. Requires regular monitoring and potential dose adjustment. |[1][17] |
Experimental Protocols
This protocol outlines a study to assess the synergistic lipid-lowering effects of this compound and a statin (e.g., Atorvastatin) in a relevant animal model, such as LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol diet.
Objective: To determine if the combination of this compound and Atorvastatin results in a greater reduction in plasma lipids than either agent alone.
Materials:
-
LDLR-/- mice (8-10 weeks old)
-
High-fat/high-cholesterol diet
-
This compound
-
Atorvastatin
-
Vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Standard laboratory equipment for lipid analysis
Methodology:
-
Acclimatization & Diet Induction: Acclimatize mice for one week. For the subsequent four weeks, feed all mice a high-fat/high-cholesterol diet to induce hypercholesterolemia.
-
Baseline Sampling: Collect baseline blood samples via tail vein or retro-orbital sinus for lipid profiling.
-
Group Allocation: Randomly assign mice (n=8-10 per group) to one of four treatment groups:
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: Atorvastatin (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 3 mg/kg, oral gavage, daily)
-
Group 4: Atorvastatin (10 mg/kg) + this compound (3 mg/kg) (oral gavage, daily)
-
-
Treatment Period: Administer treatments for 4-8 weeks. Monitor animal weight and health status regularly.
-
Sample Collection: Collect blood samples at specified intervals (e.g., weekly or bi-weekly) and a terminal blood sample via cardiac puncture. Perfuse and collect liver tissue for histological analysis (e.g., Oil Red O staining for steatosis).
-
Lipid Analysis: Centrifuge blood to separate plasma. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using an automated clinical chemistry analyzer or specific ELISA kits.
-
Data Analysis: Compare lipid levels between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Assess for synergy using methods such as the Loewe additivity model[18].
Caption: Workflow for a preclinical in vivo combination study.
This protocol outlines key steps for monitoring human subjects in a research study investigating this compound as an add-on to stable statin therapy for HoFH.
Objective: To evaluate the long-term safety and efficacy of this compound in combination with statins.
Inclusion Criteria:
-
Confirmed diagnosis of HoFH (genetic or clinical)[19].
-
Age ≥ 18 years.
-
On a stable, maximally tolerated dose of a statin for at least 6 weeks[20].
-
LDL-C levels remain above target (e.g., >100 mg/dL).
Exclusion Criteria:
-
Active liver disease or unexplained persistent elevations of serum transaminases[21].
-
Pregnancy or breastfeeding[17].
-
Concomitant use of moderate or strong CYP3A4 inhibitors[20][22].
Methodology:
-
Screening & Baseline:
-
Obtain informed consent.
-
Conduct a full physical exam and medical history.
-
Perform baseline laboratory tests: full lipid panel, liver function tests (ALT, AST, alkaline phosphatase, total bilirubin), and a negative pregnancy test for females of childbearing potential[1].
-
Initiate a low-fat diet (<20% of energy from fat) and provide nutritional counseling[1][19].
-
-
This compound Dose Titration:
-
Start this compound at a low dose (e.g., 5 mg daily), taken at least 2 hours after the evening meal[8].
-
Based on safety and tolerability (especially GI symptoms and liver enzymes), titrate the dose upwards at intervals of no less than 2 weeks (e.g., to 10 mg, 20 mg, 40 mg) to a maximum of 60 mg/day[8][23].
-
-
Statin Dose Adjustment:
-
This compound is a weak CYP3A4 inhibitor and can increase the concentration of certain statins[16][23].
-
If the subject is on atorvastatin, consider a maximum this compound dose of 30 mg daily[22].
-
If the subject is on simvastatin, reduce the simvastatin dose by 50% upon initiating this compound, with a maximum dose of 20-40 mg daily[22].
-
-
Monitoring Schedule:
-
Liver Function Tests (ALT, AST): Monitor before each dose increase, or monthly for the first year. Thereafter, monitor at least every 3 months[1].
-
Lipid Panel: Monitor at baseline and every 3-6 months to assess efficacy.
-
Adverse Events: Assess for gastrointestinal and other adverse events at every visit.
-
-
Dose Modification/Discontinuation Criteria:
-
If ALT or AST are ≥3x and <5x the upper limit of normal (ULN), repeat tests within one week. If confirmed, consider dose reduction or interruption.
-
If ALT or AST are ≥5x ULN, interrupt or discontinue treatment.
-
Discontinue if clinically significant liver toxicity is observed[1].
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term experience with this compound treatment in patients with homozygous familial hypercholesterolemia: Over 10 years of efficacy and safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Statin - Wikipedia [en.wikipedia.org]
- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Class Drug, this compound, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. This compound does not alter PCSK9 and Lp(a) levels in homozygous familial hypercholesterolemia patients: Analysis on cytokines and lipid profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound modifies high-density lipoprotein function in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic interactions of the microsomal triglyceride transfer protein inhibitor, this compound, with drugs commonly used in the management of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. england.nhs.uk [england.nhs.uk]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. drugs.com [drugs.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. colesterolfamiliar.org [colesterolfamiliar.org]
A Comprehensive Guide to Administering Lomitapide in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomitapide is a potent inhibitor of the microsomal triglyceride transfer protein (MTP), a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1] By hindering MTP activity, this compound effectively reduces the production of these lipoproteins, leading to a significant decrease in circulating levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides.[2][3] This mechanism of action makes this compound a valuable tool for studying lipid metabolism and a therapeutic agent for conditions like homozygous familial hypercholesterolemia (HoFH).[1]
This guide provides detailed application notes and protocols for the administration of this compound in rodent studies, designed to assist researchers in the fields of metabolic disease, cardiovascular research, and drug development.
Mechanism of Action: MTP Inhibition
This compound exerts its lipid-lowering effects by directly binding to and inhibiting MTP in the lumen of the endoplasmic reticulum. This inhibition prevents the transfer of triglycerides to nascent ApoB, a crucial step in the formation of VLDL and chylomicrons.[1] The subsequent reduction in the secretion of these lipoproteins from hepatocytes and enterocytes leads to a decrease in plasma LDL-C levels.[2]
Caption: Mechanism of action of this compound via MTP inhibition.
Experimental Protocols
Rodent Models of Hyperlipidemia
The selection of an appropriate rodent model is crucial for the successful investigation of this compound's effects. Two commonly used and effective models are:
-
High-Fat Diet (HFD)-Induced Hyperlipidemia: This model mimics diet-induced obesity and associated dyslipidemia in humans.
-
LDL Receptor Knockout (LDLr-/-) Mice: These genetically modified mice lack the LDL receptor, leading to elevated LDL-C levels, and are a relevant model for familial hypercholesterolemia.[4]
Protocol for High-Fat Diet-Induced Hyperlipidemia in Mice:
-
Animal Strain: C57BL/6 mice are a commonly used strain susceptible to diet-induced obesity and hyperlipidemia.[5]
-
Age: Start the diet at 6-8 weeks of age.[5]
-
Diet Composition: A high-fat diet with 60% of calories from fat is effective in inducing hyperlipidemia.[4][5] A diet composition with 2% cholesterol and 0.4% cholic acid can also effectively induce hypercholesterolemia.[6]
-
Duration: Feed the high-fat diet for a minimum of 12 weeks to establish a hyperlipidemic phenotype.[4][5]
-
Control Group: A control group should be fed a standard chow diet with a lower fat content (e.g., 5.8% fat).[5]
Protocol for Utilizing LDLr-/- Mice:
-
Animal Strain: LDLr-/- mice (e.g., from The Jackson Laboratory).[4]
-
Diet: These mice can be maintained on a standard chow diet to exhibit a baseline hypercholesterolemia. To exacerbate the phenotype, a high-fat diet can be administered as described above.[4]
Preparation and Administration of this compound
Formulation:
For oral gavage, this compound can be formulated in a vehicle such as a mixture of 45% saline, 40% PEG300, 5% Tween-80, and 10% DMSO.[7] The appropriate vehicle should be chosen based on the solubility of the compound and institutional guidelines. It is crucial to administer the same vehicle without the drug to the control group.
Dosage and Administration:
-
Dosage: A commonly used and effective dose of this compound in mouse studies is 1 mg/kg/day .[4][5] However, dose-response studies in rodents are limited, and researchers may need to determine the optimal dose for their specific experimental goals. In some cancer research models, doses as high as 20-50 mg/kg have been administered intraperitoneally.[7]
-
Administration Route: Oral gavage is the standard and recommended route for administering this compound in rodent studies to ensure accurate dosing.[4][5]
-
Timing: Administer the dose at the same time each day to maintain consistent plasma concentrations.
Protocol for Oral Gavage in Mice:
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
-
Gavage Needle Selection: Use a flexible or soft-tipped gavage needle of an appropriate size for the mouse to minimize the risk of esophageal or gastric injury.
-
Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes after the procedure for any signs of distress.
Monitoring and Sample Collection
Blood Collection:
-
Frequency: Blood samples can be collected at baseline (before treatment) and at various time points during the study to monitor changes in lipid profiles.
-
Method: For longitudinal studies, repeated blood sampling can be performed via the saphenous vein or tail vein. For terminal studies, a larger volume of blood can be collected via cardiac puncture under anesthesia.
-
Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation or in serum separator tubes. Centrifuge the blood to separate plasma or serum, which can then be stored at -80°C for later analysis.
Lipid Profile Analysis:
-
Parameters: Measure the following lipid parameters using commercially available enzymatic assay kits:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C) / Very-Low-Density Lipoprotein Cholesterol (VLDL-C)
-
Data Presentation
The following tables summarize the expected quantitative effects of this compound administration in a high-fat diet-induced hyperlipidemia mouse model, based on published data.[8][9]
Table 1: Effect of this compound on Metabolic Parameters in HFD-Fed LDLr-/- Mice
| Parameter | HFD Control (Mean ± SEM) | HFD + this compound (1 mg/kg/day) (Mean ± SEM) |
| Body Weight (g) | 47.5 ± 1.5 | 40.3 ± 1.8 |
| Blood Glucose (mg/dL) | 215.5 ± 21.9 | 142.3 ± 7.7 |
| Fat Mass (%) | 41.6 ± 1.9 | 31.8 ± 1.7 |
| Lean Mass (%) | 56.5 ± 1.8 | 65.2 ± 2.1 |
Table 2: Effect of this compound on Lipid Profile in HFD-Fed LDLr-/- Mice
| Parameter | HFD Control (Mean ± SEM) | HFD + this compound (1 mg/kg/day) (Mean ± SEM) |
| Total Cholesterol (mg/dL) | 600.9 ± 23.6 | 451.7 ± 33.4 |
| LDL/VLDL (mg/dL) | 250.6 ± 28.9 | 161.1 ± 12.24 |
| HDL (mg/dL) | No significant change | No significant change |
| Triglycerides (mg/dL) | 299.5 ± 24.1 | 194.1 ± 28.1 |
Experimental Workflow
Caption: Experimental workflow for a this compound rodent study.
Potential Adverse Effects and Considerations
-
Gastrointestinal Issues: Similar to human studies, gastrointestinal adverse effects may be observed in rodents. Monitoring for signs of diarrhea, reduced food intake, or weight loss is important.[3]
-
Hepatic Steatosis: this compound can lead to an accumulation of fat in the liver.[1] Therefore, at the end of the study, it is advisable to collect liver tissue for histological analysis (e.g., H&E and Oil Red O staining) to assess for steatosis.
-
Elevated Liver Enzymes: Monitoring of plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is recommended to assess potential liver toxicity.[3]
-
Pharmacokinetics: The half-life of this compound in humans is approximately 39.7 hours, and it has a low oral bioavailability of about 7%.[10][11] While specific pharmacokinetic data in rodents is limited, an estimated effective half-life of 24 to 30 hours has been suggested.[12] Researchers should consider these factors when designing their dosing regimen.
By following these detailed protocols and considering the potential effects of this compound, researchers can effectively utilize this compound to investigate lipid metabolism and its role in various disease states in rodent models.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beneficial Effect of this compound on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Microsomal Triglyceride Transfer Protein Inhibitor, this compound, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lomitapide Solubility Challenges in Aqueous Buffers
For researchers, scientists, and drug development professionals working with Lomitapide, its poor aqueous solubility presents a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter when preparing this compound solutions for your experiments.
Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS) at neutral pH.
Cause: this compound is a highly lipophilic molecule and is practically insoluble in aqueous solutions at neutral and alkaline pH.
Solutions:
-
pH Adjustment: this compound mesylate's solubility is pH-dependent, showing increased solubility in acidic conditions.[1][2] It is slightly soluble in aqueous solutions from pH 2 to 5.[1] For a 60 mg dose, solubility has been observed in 250 mL of water at a pH range of 1.3 to 6.[2]
-
Protocol: Attempt to dissolve this compound in a buffer with a pH below 6.0. Start with a small amount of powder and vortex thoroughly. Gradually increase the amount of powder until your target concentration is reached or saturation is observed. Be aware that the final pH of your solution may need to be adjusted for your specific experimental needs, which could risk precipitation.
-
-
Use of Organic Co-solvents: For researchers who are unable to work under acidic conditions, the use of organic co-solvents is a common and effective strategy.
-
Recommended Solvents: this compound is freely soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] It is soluble up to 20 mM in DMSO and 10 mM in ethanol.[5]
-
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. For example, a 10 mM or 20 mM stock solution.
-
Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C water bath).
-
Store the stock solution at -20°C to maintain stability.
-
-
Problem 2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
Cause: This is a common issue with hydrophobic compounds. When the DMSO stock is diluted into an aqueous environment, the this compound is no longer in a solubilizing environment and crashes out of solution.
Solutions:
-
Serial Dilution and Vigorous Mixing:
-
Protocol: Instead of a single large dilution, perform a series of smaller, sequential dilutions. As you add the this compound stock to the aqueous buffer, ensure rapid and continuous mixing by vortexing or stirring. This can help to disperse the this compound molecules before they have a chance to aggregate and precipitate.
-
-
Pre-warming of Solutions:
-
Protocol: Pre-warm both your this compound stock solution and the aqueous buffer/media to 37°C before mixing. This can increase the kinetic solubility and reduce the likelihood of precipitation upon mixing.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Recommended Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) and Pluronic® F-68 are commonly used in cell culture applications.
-
Protocol:
-
Prepare your aqueous buffer or cell culture medium containing a low concentration of the chosen surfactant (e.g., 0.01-0.1% Tween® 80).
-
Slowly add the this compound DMSO stock solution to the surfactant-containing medium while vortexing.
-
-
-
Formulation with Co-solvents and Surfactants: For more robust solubilization, a combination of co-solvents and surfactants can be used. A formulation used for in vivo studies in mice provides a good starting point.[6]
-
Example Formulation Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle solution consisting of 40% PEG300, 5% Tween® 80, and 45% saline.
-
Add the this compound DMSO stock to the vehicle to achieve a final DMSO concentration of 10% and the desired final this compound concentration. For example, to prepare a 1 mg/mL solution, you could mix 100 µL of a 10 mg/mL this compound in DMSO stock with 400 µL of PEG300, 50 µL of Tween® 80, and 450 µL of saline.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[4] Its mesylate salt exhibits pH-dependent solubility, being slightly soluble in aqueous solutions with a pH between 2 and 5.[1] A 60 mg dose of this compound mesylate is reported to be soluble in 250 mL of water within a pH range of 1.3 to 6.[2]
Q2: What are the best organic solvents for dissolving this compound?
A2: this compound is highly soluble in DMSO and ethanol.[3][4][7] Published data indicates solubility of up to 20 mM in DMSO and 10 mM in ethanol.[5]
Q3: How can I increase the solubility of this compound in my aqueous buffer for in vitro assays?
A3: You can employ several strategies:
-
Lower the pH: If your experiment allows, use a buffer with a pH below 6.0.
-
Use Co-solvents: Prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous buffer. Be mindful of the final solvent concentration and potential for precipitation.
-
Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain this compound in solution.
-
Utilize Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been reported to achieve a solubility of at least 2.5 mg/mL.[3]
Q4: I'm seeing a precipitate in my cell culture media after adding this compound. What should I do?
A4: Precipitation in cell culture can be due to the compound itself or interactions with media components.[8][9] To troubleshoot this compound precipitation:
-
Reduce Final Concentration: Your target concentration may be above the solubility limit in the complex cell culture medium. Try working with a lower concentration.
-
Optimize Dilution: Add the DMSO stock to the media in a dropwise manner while stirring or swirling to ensure rapid dispersion.
-
Use a Carrier: Pre-complexing this compound with a solubilizing agent like HP-β-CD before adding it to the media may prevent precipitation.
-
Check Media Components: High concentrations of salts or proteins in the media can sometimes contribute to the precipitation of hydrophobic compounds.[8]
Q5: How can I quantify the concentration of this compound in my prepared solutions?
A5: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard approach for quantifying this compound. While a specific universal protocol may need to be optimized for your exact buffer composition, a general method would involve:
-
Column: A C18 column is typically used for hydrophobic compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Data Summary Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous Solutions (pH 2-5) | Slightly Soluble | [1] |
| Water (pH > 6) | Insoluble | [4] |
| DMSO | Soluble to 20 mM | [5] |
| Ethanol | Soluble to 10 mM | [5] |
| Acetone | Freely Soluble | [1] |
| Methanol | Freely Soluble | [1] |
| Methylene Chloride | Soluble | [1] |
| Acetonitrile | Soluble | [1] |
Table 2: Example Formulations for Enhanced Aqueous Solubility of this compound
| Formulation Components | Achieved Concentration | Application | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | In vivo (mice) | [3][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | In vivo | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, briefly warm the solution in a 37°C water bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Visualizations
Caption: Workflow for preparing aqueous this compound solutions and troubleshooting precipitation.
Caption: Mechanism of action of this compound in inhibiting VLDL assembly.
References
- 1. This compound | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Microsomal Triglyceride Transfer Protein Inhibitor, this compound, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound mesylate | Other Lipid Metabolism | Tocris Bioscience [tocris.com]
- 7. This compound mesylate | Lipid Metabolism Inhibitors: R&D Systems [rndsystems.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
Avoiding common pitfalls in Lomitapide in vitro assays
<_ .
This guide provides researchers, scientists, and drug development professionals with essential information for conducting successful in vitro assays with Lomitapide. It covers common pitfalls, troubleshooting strategies, and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1][2][3] It binds directly to MTP within the lumen of the endoplasmic reticulum in hepatocytes (liver cells) and enterocytes (intestinal cells).[1][4] This action blocks the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons, thereby reducing their secretion.[4][5][6]
Q2: What are the expected IC50 values for this compound in in vitro MTP inhibition assays?
A2: this compound is a subnanomolar inhibitor of MTP. Reported IC50 values are typically in the low nanomolar range, approximately 5 to 8 nM, in biochemical assays using human MTP.[3][5]
Q3: How should I prepare this compound stock solutions for in vitro experiments?
A3: this compound is insoluble in water but soluble in organic solvents.[7] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) or ethanol.[7][8] For example, it is soluble up to 100 mg/mL (144.36 mM) in fresh DMSO and up to 50 mg/mL (72.18 mM) in ethanol.[2][7] Store stock solutions at -20°C.[8] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[2]
Q4: Which cell lines are appropriate for studying this compound's effects?
A4: Human hepatoma cell lines, such as HepG2 and Huh-7, are commonly used because they express MTP and secrete apoB-containing lipoproteins.[9][10] These cell lines provide a relevant physiological context for studying the inhibition of lipoprotein assembly and secretion.[10] Cos-7 cells can also be used for expressing MTP.[9]
Q5: Are there known off-target effects of this compound that I should be aware of in my assays?
A5: While this compound is highly selective for MTP, some studies have explored other potential activities. For instance, one study identified this compound as a direct inhibitor of mTORC1 kinase activity in vitro.[11] However, its primary and well-established mechanism remains the inhibition of MTP.[1][4][6] Researchers should be mindful of potential confounders and include appropriate controls.
Troubleshooting Common Pitfalls
This section addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | 1. Compound Precipitation: this compound may precipitate in aqueous assay buffers if the final solvent concentration is too low or the compound concentration is too high. | 1. Ensure the final DMSO/ethanol concentration is consistent across all wells and is sufficient to maintain solubility (typically ≤0.5%). Run a vehicle control with the same solvent concentration. Visually inspect plates for precipitation. |
| 2. Degraded Compound: Improper storage of this compound stock solution. | 2. Prepare fresh stock solutions from solid compound. Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] | |
| 3. Assay Interference: Components of the assay buffer may interfere with this compound's activity. | 3. Review the assay protocol and buffer composition. Commercially available MTP activity assay kits often provide optimized buffers.[12][13] | |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate dispensing of compound, cells, or reagents. | 1. Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between steps. |
| 2. Edge Effects: Evaporation from wells on the outer edges of the microplate. | 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| 3. Cell Health: Cells are unhealthy, stressed, or not in the logarithmic growth phase. | 3. Ensure proper cell culture technique. Use cells with a low passage number and confirm viability before seeding. | |
| Evidence of cell toxicity at low concentrations | 1. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. | 1. Maintain a final DMSO concentration below 0.5% (v/v) in cell-based assays. Include a vehicle-only control to assess solvent toxicity. |
| 2. Compound-induced Cytotoxicity: this compound itself may induce cell stress or death, independent of MTP inhibition. | 2. Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay.[14] This helps to distinguish between specific MTP inhibition and general toxicity. | |
| Low or no MTP activity in control samples | 1. Inactive MTP Source: The cell lysate or tissue homogenate has low MTP activity due to degradation. | 1. Prepare fresh cell lysates or homogenates using a buffer containing protease inhibitors.[13][15] Sonicate on ice to ensure proper lysis without overheating.[9][13][15] |
| 2. Substrate Degradation: The fluorescently labeled lipid substrate has degraded. | 2. Store lipid substrates according to the manufacturer's instructions, typically protected from light and at low temperatures. |
Key Experimental Protocols
Protocol 1: Fluorometric MTP Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring MTP activity in cell lysates or with purified protein.[12][13]
Materials:
-
MTP Source (e.g., HepG2 cell homogenate, purified MTP)
-
This compound stock solution (in DMSO)
-
MTP Assay Buffer
-
Donor and Acceptor Vesicles (proprietary substrates in commercial kits)
-
Black, opaque 96-well microplate
-
Fluorometer (Excitation: ~465 nm, Emission: ~535 nm)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of this compound in MTP Assay Buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Prepare Master Mix: For each reaction, prepare a master mix containing MTP Assay Buffer, Donor Vesicles, and Acceptor Vesicles.
-
Set up Plate:
-
Blank Wells: Add master mix and assay buffer (no MTP source).
-
Control Wells (100% Activity): Add master mix, MTP source, and vehicle (DMSO).
-
Inhibitor Wells: Add master mix, MTP source, and this compound dilutions.
-
-
Initiate Reaction: Add the MTP source to the control and inhibitor wells to start the reaction. The total volume should be consistent across all wells (e.g., 200 µL).[13]
-
Incubate: Seal the plate and incubate at 37°C for 60-180 minutes, protected from light.[13][15] The optimal time depends on the activity of the MTP source.
-
Measure Fluorescence: Read the fluorescence intensity at Ex/Em = 465/535 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[14]
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution (e.g., isopropanol with HCl, or DMSO)[14]
-
Clear 96-well microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed Cells: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat Cells: Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls (e.g., 0.5% DMSO) and untreated controls.
-
Incubate: Incubate the plate for a period relevant to your functional assay (e.g., 24-48 hours).
-
Add MTT Reagent: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilize Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure Absorbance: Read the absorbance at ~570 nm.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells (representing 100% viability).
-
Plot cell viability (%) versus this compound concentration to determine the concentration at which toxicity occurs.
-
Visual Guides and Diagrams
Caption: Mechanism of this compound action in the endoplasmic reticulum.
Caption: Experimental workflow for a fluorometric MTP inhibition assay.
Caption: Troubleshooting decision tree for unexpectedly high IC50 values.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound mesylate | Lipid Metabolism Inhibitors: R&D Systems [rndsystems.com]
- 9. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound, a cholesterol-lowering drug, is an anticancer agent that induces autophagic cell death via inhibiting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. roarbiomedical.com [roarbiomedical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. roarbiomedical.com [roarbiomedical.com]
Strategies to reduce variability in Lomitapide animal studies
Welcome to the technical support center for researchers conducting animal studies with Lomitapide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and minimize variability in your results.
Section 1: Animal Model and Husbandry
This section addresses common questions regarding the selection and care of animal models for this compound research, as variability often originates from the animals themselves.
FAQs
Q1: What are the most common mouse models for studying hyperlipidemia and this compound, and how do they differ?
A1: The most widely used mouse models for hyperlipidemia and atherosclerosis research are Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLr-/-) mice.[1][2]
-
ApoE-/- Mice: These mice spontaneously develop high plasma cholesterol levels because they cannot properly clear cholesterol-rich remnant particles.[3] They are a well-established model for studying atherosclerosis.
-
LDLr-/- Mice: These mice lack the primary receptor for LDL cholesterol uptake, leading to moderately increased plasma LDL levels.[2][4] They are considered a good model for familial hypercholesterolemia (FH).[4] Studies have successfully used LDLr-/- mice to demonstrate the efficacy of this compound in reducing cholesterol and atherosclerotic plaques when fed a high-fat diet.[5][6]
Q2: How much does the genetic background of the mouse strain influence study outcomes?
A2: The genetic background has a dramatic effect on the development of hyperlipidemia and atherosclerosis, representing a major source of variability.[3]
-
Strain Susceptibility: Different inbred mouse strains show significant variation in their susceptibility to diet-induced atherosclerosis, even with similar plasma lipid levels.[1] The C57BL/6J strain is known to be highly susceptible to developing atherosclerotic lesions and is a common background for ApoE-/- and LDLr-/- models.[1][2][3]
-
Recommendation: To ensure consistency, it is critical to use mice from the same genetic background throughout a study. When comparing results across different studies, always consider the genetic strain used.
Q3: What are the best practices for animal husbandry to minimize non-experimental variation?
A3: Standardizing housing and care is crucial for reducing variability.
-
Environment: Maintain a consistent environment with controlled temperature, humidity, and a strict 12-hour light/dark cycle.
-
Housing: House animals in the same type of caging with identical bedding material.
-
Diet and Water: Provide ad libitum access to the same batch of chow and purified water to all animals (unless fasting is part of the protocol). The feed and water should be free from contaminants or other drugs.[7][8]
-
Acclimation: Allow animals a sufficient acclimation period (e.g., 1-2 weeks) to the facility and housing conditions before starting any experimental procedures.
-
Health Status: Use only healthy animals for studies. They should preferably not have been used in previous experiments or medicated.[7][8]
Section 2: Experimental Procedures and Dosing
Procedural inconsistencies are a significant driver of variability. This section provides guidance on standardizing this compound administration and sample collection.
FAQs
Q1: What is the recommended method for oral administration of this compound to mice?
A1: Oral gavage is the standard method for precise oral dosing of this compound.[5][9] However, the procedure itself can be a source of stress and variability if not performed correctly.
-
Training: Only well-trained personnel should perform oral gavage.[9] Improper technique can cause esophageal injury or accidental administration into the trachea, leading to animal distress or death.[10]
-
Gavage Needle: Use a flexible or a rigid, ball-tipped gavage needle of the appropriate size for the mouse (e.g., 20-22 gauge for adult mice).[9][10] The length should be pre-measured from the mouse's snout to the last rib to ensure it reaches the stomach.[9]
-
Technique: Proper restraint is essential. The gavage tube should be inserted gently into the esophagus without force.[9][10] Using a sweet substance like sucrose to coat the gavage needle can reduce stress and improve animal compliance.[11]
Q2: How can I prepare a stable and consistent this compound dosing solution?
A2: The vehicle and preparation method for the dosing solution must be consistent. While specific vehicle details can be proprietary, a common approach involves creating a homogenous suspension. For example, this compound can be suspended in a vehicle like 0.5% methyl cellulose. Ensure the suspension is well-mixed before each dose is drawn to prevent settling and ensure accurate dosing.
Q3: What dosing regimen is effective for this compound in mice?
A3: A common and effective dose reported in the literature for LDLr-/- mice is 1 mg/kg/day , administered once daily by oral gavage.[5][6] In some studies, this regimen is applied for the final two weeks of a longer high-fat diet feeding period (e.g., 12 weeks).[5][6] The timing of dosing should be consistent each day, preferably in the morning.[12]
Q4: How should I collect and process blood samples to ensure lipid profile accuracy?
A4: Standardized blood collection and processing are critical for reliable lipid measurements.
-
Fasting: For lipid profile analysis, animals should be fasted overnight (e.g., 8-12 hours) with free access to water to reduce variability from recent food intake.
-
Collection Site: Use a consistent blood collection method, such as from the retro-orbital sinus or tail vein.
-
Anticoagulant: Collect blood into tubes containing EDTA to prevent coagulation and preserve plasma.[13]
-
Processing: Separate plasma from blood cells promptly by centrifugation at low speed (e.g., 2000 x g for 20 minutes at 4°C).[13]
-
Storage: Immediately freeze plasma aliquots at -80°C and avoid multiple freeze-thaw cycles before analysis.[13]
Section 3: Diet and Study Design
The choice of diet and the overall experimental workflow are fundamental to achieving reproducible results in hyperlipidemia studies.
FAQs
Q1: What type of diet is recommended to induce hyperlipidemia in mouse models?
A1: A High-Fat Diet (HFD), often referred to as a "Western Diet," is typically used to induce or exacerbate hyperlipidemia and atherosclerosis in genetically susceptible mouse models like LDLr-/- and ApoE-/- mice.[5][14][15]
-
Composition: These diets are high in saturated fat (e.g., ~21% by weight) and may also contain cholesterol.[15] Using a commercially available, standardized HFD formulation is highly recommended to ensure reproducibility between experiments and across different labs.
-
Duration: A feeding period of 12 to 14 weeks is often sufficient to induce a robust hyperlipidemic phenotype before initiating this compound treatment.[5][6][15]
Q2: How can I structure my experimental workflow to minimize variability?
A2: A well-defined, sequential workflow is essential. The following diagram outlines a standard experimental plan for a this compound study.
Section 4: Troubleshooting Guide
This section provides a logical framework for diagnosing sources of high variability in your experimental data.
Q1: My results show high variability in plasma lipid levels within the same treatment group. What should I check?
A1: High within-group variability can obscure true treatment effects. Use the following decision tree to troubleshoot potential causes.
Section 5: Data & Protocols
This section provides quantitative data from a representative study and a detailed experimental protocol.
Quantitative Data Summary
The following table summarizes the effects of this compound (1 mg/kg/day for 2 weeks) on key parameters in high-fat diet-fed LDLr-/- mice, adapted from published literature.[5][6]
| Parameter | HFD + Vehicle (Mean ± SEM) | HFD + this compound (Mean ± SEM) | % Change |
| Body & Metabolic | |||
| Body Weight (g) | 47.5 ± 1.5 | 40.3 ± 1.8 | ↓ 15.2% |
| Fat Mass (%) | 41.6 ± 1.9 | 31.8 ± 1.7 | ↓ 23.6% |
| Blood Glucose (mg/dL) | 215.5 ± 21.9 | 142.3 ± 7.7 | ↓ 34.0% |
| Lipid Profile | |||
| Total Cholesterol (mg/dL) | 600.9 ± 23.6 | 451.7 ± 33.4 | ↓ 24.8% |
| LDL/VLDL (mg/dL) | 250.6 ± 28.9 | 161.1 ± 12.2 | ↓ 35.7% |
| Triglycerides (mg/dL) | 299.5 ± 24.1 | 194.1 ± 28.1 | ↓ 35.2% |
| Atherosclerosis | |||
| Plaque Area (%) | 7.9 ± 0.5 | 5.7 ± 0.1 | ↓ 27.8% |
Key Experimental Protocol
Title: Efficacy of this compound in a Diet-Induced Hyperlipidemia LDLr-/- Mouse Model.
1. Animal Model:
-
Species: Mouse (Mus musculus)
-
Strain: LDL receptor-knockout (LDLr-/-) on a C57BL/6J background.[5]
-
Sex: Male
-
Age: 6 weeks at the start of the study.[6]
2. Housing and Acclimation:
-
Acclimate mice for one week upon arrival under standard conditions (12h light/dark cycle, controlled temperature and humidity).
-
Provide standard chow and water ad libitum.
3. Diet-Induced Hyperlipidemia:
-
At 7 weeks of age, switch all mice to a High-Fat Diet (HFD, e.g., 21% fat, 0.15% cholesterol) for 12 weeks.[5][6]
4. Treatment Phase:
-
After 12 weeks on the HFD, randomize mice into two groups (n=8-10 per group):
-
Continue treatment for 2 weeks while maintaining the HFD.
5. Sample and Data Collection:
-
Body Weight: Record weekly throughout the study.
-
Terminal Bleed: At the end of the 2-week treatment period, fast mice overnight (12 hours).
-
Euthanize mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge blood at 2000 x g for 20 minutes at 4°C to separate plasma. Store plasma at -80°C.
6. Endpoint Analyses:
-
Lipid Profile: Analyze plasma for Total Cholesterol, LDL/VLDL, HDL, and Triglycerides using commercially available enzymatic assay kits.
-
Atherosclerosis Assessment: Perfuse the aorta, dissect it, and perform Oil Red O staining to quantify the atherosclerotic plaque area.[6]
This compound's Mechanism of Action
This compound's primary action is the inhibition of the Microsomal Triglyceride Transfer Protein (MTP), which is essential for the assembly of apolipoprotein B-containing lipoproteins in the liver and intestine.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. In Search for Genes Related to Atherosclerosis and Dyslipidemia Using Animal Models [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. scispace.com [scispace.com]
- 5. The Beneficial Effect of this compound on the Cardiovascular System in LDLr−/− Mice with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vichsec.org [vichsec.org]
- 8. fda.gov [fda.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound modifies high-density lipoprotein function in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Lomitapide and Mipomersen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two key drugs used in the management of hypercholesterolemia: Lomitapide and Mipomersen. This document focuses on their distinct mechanisms of action and provides supporting experimental data and methodologies to aid in research and development.
Executive Summary
This compound and Mipomersen are both utilized to lower elevated levels of atherogenic lipoproteins, but they achieve this through fundamentally different intracellular pathways. This compound acts as a direct inhibitor of the Microsomal Triglyceride Transfer Protein (MTP), a critical component in the assembly of apolipoprotein B (apoB)-containing lipoproteins.[1][2] In contrast, Mipomersen is an antisense oligonucleotide designed to specifically bind to the messenger RNA (mRNA) of apoB, thereby inhibiting its translation and the synthesis of the apoB protein.[3] This guide delves into the in vitro data supporting these mechanisms and outlines the experimental protocols for their evaluation.
Data Presentation: In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and Mipomersen. It is important to note that direct head-to-head in vitro comparative studies are limited in the public domain. The data presented is collated from various sources and may originate from different experimental setups.
| Drug | Target | Assay Type | Cell Line/System | Key Parameter | Value | Citations |
| This compound | Microsomal Triglyceride Transfer Protein (MTP) | MTP Inhibition Assay | Unilamellar Vesicles | IC50 | 5-7 nmol/L | [4] |
| This compound | Microsomal Triglyceride Transfer Protein (MTP) | MTP Inhibition Assay | Not Specified | IC50 | 8 nM | |
| Mipomersen | Apolipoprotein B (apoB) mRNA | apoB mRNA Reduction | Human apoB Transgenic Mice (in vivo) | EC50 (liver) | 119 ± 15 µg/g | [5] |
| Mipomersen | Apolipoprotein B (apoB) mRNA | apoB mRNA Reduction | Human apoB Transgenic Mice (in vivo) | EC50 (plasma) | 18 ± 4 ng/mL | [5] |
Note: IC50 (half maximal inhibitory concentration) for this compound reflects its potency in inhibiting MTP activity. EC50 (half maximal effective concentration) for Mipomersen reflects the concentration required to achieve 50% of its maximal effect in reducing apoB mRNA, and the data presented is from an in vivo model.
Mechanisms of Action
The distinct mechanisms of this compound and Mipomersen are visualized in the signaling pathway diagram below.
Caption: Mechanisms of Action of this compound and Mipomersen.
Experimental Protocols
Detailed below are generalized protocols for assessing the in vitro efficacy of this compound and Mipomersen. These are based on methodologies described in the scientific literature and are intended to provide a framework for experimental design.
This compound: In Vitro Inhibition of Apolipoprotein B (apoB) Secretion
This protocol outlines a method to determine the inhibitory effect of this compound on the secretion of apoB from a human hepatocyte cell line, such as HepG2.
1. Cell Culture and Treatment:
- Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
- Seed cells in multi-well plates and allow them to reach approximately 80-90% confluency.
- Wash the cells with serum-free medium and then incubate with fresh serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should be included.
- Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the secretion of apoB into the medium.
2. Sample Collection:
- After the incubation period, collect the cell culture medium.
- Centrifuge the medium to pellet any detached cells or debris.
- Collect the supernatant for apoB quantification.
- Lyse the cells remaining in the wells to determine total protein content for normalization.
3. Quantification of Secreted apoB:
- Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and quantitative method.
- Coat a 96-well plate with a capture antibody specific for human apoB.
- Block non-specific binding sites.
- Add diluted samples of the collected cell culture medium and a standard curve of known apoB concentrations.
- Add a detection antibody, also specific for human apoB, which is typically conjugated to an enzyme (e.g., HRP).
- Add a substrate that reacts with the enzyme to produce a measurable colorimetric signal.
- Measure the absorbance using a microplate reader and calculate the concentration of apoB in the samples based on the standard curve.
- Western Blotting: This method provides semi-quantitative data and confirms the presence of apoB.
- Separate proteins in the collected medium by SDS-PAGE.
- Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
- Probe the membrane with a primary antibody against human apoB.
- Add a secondary antibody conjugated to an enzyme or fluorophore.
- Detect the signal and quantify the band intensity relative to controls.
4. Data Analysis:
- Normalize the amount of secreted apoB to the total cellular protein content in each well.
- Plot the percentage of apoB secretion inhibition against the concentration of this compound.
- Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in apoB secretion.
Mipomersen: In Vitro Reduction of Apolipoprotein B (apoB) mRNA
This protocol describes a method to measure the reduction in apoB mRNA levels in a human hepatocyte cell line, such as HepG2, following treatment with Mipomersen.
1. Cell Culture and Transfection/Treatment:
- Culture HepG2 cells as described for the this compound protocol.
- Seed cells in multi-well plates.
- Introduce Mipomersen into the cells. As an antisense oligonucleotide, this may require a transfection reagent to facilitate entry into the cytoplasm. Follow the manufacturer's protocol for the chosen transfection reagent.
- Treat cells with a range of Mipomersen concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a negative control oligonucleotide with a non-targeting sequence.
- Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for the degradation of the target mRNA.
2. RNA Extraction:
- After the treatment period, wash the cells with PBS.
- Lyse the cells and extract total RNA using a commercially available RNA isolation kit, following the manufacturer's instructions.
- Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and/or gel electrophoresis.
3. Reverse Transcription (RT):
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
4. Quantitative Polymerase Chain Reaction (qPCR):
- Perform qPCR using the synthesized cDNA as a template.
- Use primers specific for the human apoB gene.
- Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Use a qPCR detection method, such as SYBR Green or a TaqMan probe.
- Run the qPCR reaction on a real-time PCR instrument.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for both the apoB gene and the housekeeping gene in each sample.
- Calculate the relative expression of apoB mRNA using a method such as the ΔΔCt method, normalizing to the housekeeping gene and relative to the control-treated cells.
- Plot the percentage of apoB mRNA reduction against the concentration of Mipomersen.
- Calculate the EC50 value, which is the concentration of Mipomersen that causes a 50% reduction in apoB mRNA levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound and Mipomersen.
Caption: Generalized workflow for in vitro efficacy testing.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of the pharmacological profiles of murine antisense oligonucleotides targeting apolipoprotein B and microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of Mipomersen (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Lomitapide's Therapeutic Effect: A Comparative Guide
This guide provides a comprehensive comparison of Lomitapide with its alternatives for the treatment of homozygous familial hypercholesterolemia (HoFH). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of therapeutic biomarkers, supporting experimental data, and methodologies for their validation.
Introduction to this compound and HoFH
Homozygous familial hypercholesterolemia (HoFH) is a rare genetic disorder characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C), leading to premature and aggressive atherosclerotic cardiovascular disease.[1][2][3][4] this compound is a small molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[5] By inhibiting MTP in the liver and intestine, this compound prevents the assembly of apolipoprotein B (ApoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) and chylomicrons.[4][5][6] This mechanism, independent of the LDL receptor (LDLR) pathway, leads to a significant reduction in plasma LDL-C, total cholesterol (TC), triglycerides (TG), and ApoB levels.[1][7]
Key Therapeutic and Safety Biomarkers
The validation of this compound's therapeutic effect and the monitoring of its safety profile rely on a panel of key biomarkers.
Therapeutic Efficacy Biomarkers:
-
Low-Density Lipoprotein Cholesterol (LDL-C): The primary efficacy endpoint in most clinical trials for lipid-lowering therapies.
-
Apolipoprotein B (ApoB): A structural protein of all atherogenic lipoproteins, considered by some to be a more accurate predictor of cardiovascular risk than LDL-C.
-
Total Cholesterol (TC): A measure of all cholesterol in the blood.
-
Non-High-Density Lipoprotein Cholesterol (non-HDL-C): Represents the cholesterol content of all atherogenic lipoproteins.
-
Triglycerides (TG): A type of fat in the blood that, in high levels, is associated with an increased risk of cardiovascular disease.
Safety Biomarkers:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Liver enzymes that, when elevated, can indicate liver damage, a known potential side effect of this compound.[3][8][9]
-
Hepatic Fat Fraction: An increase in liver fat (steatosis) is a common adverse effect of MTP inhibition.[3]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound compared to other approved therapies for HoFH, including PCSK9 inhibitors (Evolocumab) and the ANGPTL3 inhibitor (Evinacumab).
Table 1: Comparison of LDL-C Reduction in HoFH Patients
| Treatment | Mechanism of Action | Pivotal Trial LDL-C Reduction | Notes |
| This compound | MTP Inhibition | ~50% reduction at 26 weeks[3][5][10] | Efficacy is independent of LDL receptor function. |
| Evolocumab | PCSK9 Inhibition | ~21.2% reduction at 12 weeks in HoFH patients[11] | Efficacy is dependent on residual LDL receptor function. |
| Evinacumab | ANGPTL3 Inhibition | ~47.1% reduction at 24 weeks[1][12] | Efficacy is independent of LDL receptor function.[1] |
Table 2: Comparison of Effects on Other Lipid Parameters in HoFH Patients
| Treatment | ApoB Reduction | Triglyceride Reduction |
| This compound | ~49-55.6%[5][6] | ~35-65%[13] |
| Evolocumab | ~25.1% in pediatric HeFH patients[14] | Not consistently reported to have a significant effect. |
| Evinacumab | ~41.4%[15] | ~55%[15] |
Table 3: Comparison of Safety Profiles
| Treatment | Common Adverse Events | Hepatic Effects |
| This compound | Gastrointestinal issues (diarrhea, nausea, vomiting)[3][13] | Elevated ALT/AST, increased hepatic fat.[3][8][9] |
| Evolocumab | Nasopharyngitis, influenza, upper respiratory tract infection, headache.[11] | No significant reports of hepatotoxicity. |
| Evinacumab | Generally well-tolerated.[2][16] | No significant reports of hepatotoxicity. |
Experimental Protocols for Biomarker Validation
Accurate and consistent measurement of biomarkers is crucial for evaluating the therapeutic efficacy and safety of this compound and its alternatives. Below are detailed methodologies for key assays.
LDL-Cholesterol Quantification
Principle: LDL-C is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) for measurements in mg/dL. Direct measurement methods are also available.
Methodology (Calculated):
-
Sample Collection: Collect a blood sample after a 9-12 hour fast.
-
Total Cholesterol, HDL-C, and Triglyceride Measurement: Use standard enzymatic colorimetric assays.
-
Calculation: Apply the Friedewald formula. Note that this formula is not accurate for triglyceride levels > 400 mg/dL.
Apolipoprotein B (ApoB) Quantification
Principle: Immunoturbidimetric assays are commonly used. In this method, an anti-ApoB antibody is added to the sample, causing agglutination of the ApoB-containing lipoproteins. The resulting turbidity is measured and is proportional to the ApoB concentration.
Methodology (Immunoturbidimetric Assay):
-
Sample Preparation: Serum or plasma samples are used.
-
Reagent Preparation: Prepare anti-ApoB antibody and reaction buffer.
-
Assay Procedure:
-
Mix the sample with the anti-ApoB antibody.
-
Incubate to allow for the formation of immune complexes.
-
Measure the turbidity of the solution using a spectrophotometer at a specific wavelength (e.g., 340 nm).
-
-
Quantification: Determine the ApoB concentration by comparing the sample's turbidity to a standard curve generated with known concentrations of ApoB.
Triglyceride Quantification
Principle: Enzymatic colorimetric assays are the standard method. Lipases hydrolyze triglycerides to glycerol and free fatty acids. The glycerol is then phosphorylated and oxidized, producing a colored product that can be measured.
Methodology (Enzymatic Colorimetric Assay):
-
Sample Preparation: Serum or plasma samples are used.
-
Reagent Preparation: Prepare a reagent mixture containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, and a chromogenic substrate.
-
Assay Procedure:
-
Add the reagent mixture to the sample.
-
Incubate to allow for the enzymatic reactions to proceed.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).
-
-
Quantification: Calculate the triglyceride concentration based on the absorbance and a standard curve.
Liver Function Tests (ALT and AST)
Principle: The activities of ALT and AST are measured by monitoring the rate of specific enzymatic reactions. For ALT, the conversion of alanine and α-ketoglutarate to pyruvate and glutamate is coupled to the oxidation of NADH. For AST, the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate is similarly coupled. The decrease in NADH absorbance over time is proportional to the enzyme activity.
Methodology (Kinetic UV Assay):
-
Sample Preparation: Serum or plasma is used.
-
Reagent Preparation: Prepare a reaction mixture containing the respective substrates (alanine and α-ketoglutarate for ALT; aspartate and α-ketoglutarate for AST) and NADH.
-
Assay Procedure:
-
Add the sample to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a set period.
-
-
Calculation: The rate of change in absorbance is used to calculate the enzyme activity in units per liter (U/L).
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and its alternatives, as well as a typical experimental workflow for biomarker validation.
Figure 1: Mechanism of Action of this compound.
Figure 2: Mechanism of Action of PCSK9 Inhibitors.
Figure 3: Mechanism of Action of Evinacumab.
Figure 4: General Biomarker Validation Workflow.
References
- 1. medjournal360.com [medjournal360.com]
- 2. The Long-Term Efficacy and Safety of Evinacumab in Patients With Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Efficacy and Safety of this compound in Homozygous Familial Hypercholesterolaemia: A Systematic Review [imrpress.com]
- 5. This compound–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, a Microsomal Triglyceride Transfer Protein Inhibitor, in Homozygous Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long‐term hepatic safety of this compound in homozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Long-Term Evolocumab in Patients With Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prdmspapp.mimsdev.com [prdmspapp.mimsdev.com]
- 13. This compound: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Evolocumab and Alirocumab as PCSK9 Inhibitors in Pediatric Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evinacumab Therapy for Homozygous Familial Hypercholesterolemia: Driving Lipoprotein Clearance Via the Road Less Taken - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lomitapide and Statins on Hepatic Lipid Accumulation
For Immediate Release
This guide provides a detailed comparative analysis of Lomitapide and statins, focusing on their respective impacts on hepatic lipid accumulation. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, effects on liver fat, and the experimental data supporting these findings.
Executive Summary
This compound and statins are both lipid-lowering agents but operate through distinct mechanisms, leading to contrasting effects on hepatic lipid content. This compound, an inhibitor of the microsomal triglyceride transfer protein (MTP), is primarily used for homozygous familial hypercholesterolemia (HoFH) and is known to cause an increase in hepatic fat as a direct consequence of its mechanism of action.[1][2][3][4] In contrast, statins, which inhibit HMG-CoA reductase, are widely used to treat hypercholesterolemia and have been shown to be generally safe for the liver, with some studies indicating a beneficial effect in reducing liver fat in patients with non-alcoholic fatty liver disease (NAFLD).[5][6][7][8] This guide will delve into the quantitative data from clinical studies, outline the experimental protocols used to assess hepatic lipid changes, and illustrate the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and statins on hepatic lipid accumulation and liver enzymes from various clinical studies.
Table 1: Effect of this compound on Hepatic Fat and Liver Enzymes in Patients with Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Baseline (Median) | Week 78 (Median) | Key Findings | Study Population | Measurement Method |
| Hepatic Fat (%) | 0.7% | 6.5% | Significant increase in hepatic fat content.[9] | Adult patients with HoFH | Nuclear Magnetic Resonance Spectroscopy (NMRS)[9] |
| Alanine Aminotransferase (ALT) Elevations (≥3x ULN) | N/A | 34% of patients | Transient elevations in liver enzymes were observed.[3] | Adult patients with HoFH | Serum enzyme assays |
| Aspartate Aminotransferase (AST) Elevations (≥3x ULN) | N/A | 34% of patients | Elevations were manageable with dose adjustments.[3] | Adult patients with HoFH | Serum enzyme assays |
ULN: Upper Limit of Normal
Table 2: Effect of Statins on Hepatic Fat and Liver Enzymes in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | Statin Users vs. Non-Statin Users | Key Findings | Study Population | Measurement Method |
| Prevalence of Non-Alcoholic Steatohepatitis (NASH) | Pooled Odds Ratio: 0.59 | Statin use is associated with a significantly lower prevalence of NASH.[5] | Patients with NAFLD | Meta-analysis of 7 studies[5] |
| Prevalence of Fibrosis | Pooled Odds Ratio: 0.48 | Statin use is associated with a significantly lower prevalence of fibrosis.[5] | Patients with NAFLD | Meta-analysis of 7 studies[5] |
| Alanine Aminotransferase (ALT) Levels | Mean difference: -3.49 U/L (p=0.042) | Statins are associated with a significant reduction in ALT levels.[8] | Adults with NAFLD | Cross-sectional survey data (NHANES) |
| Aspartate Aminotransferase (AST) Levels | Mean difference: -0.86 U/L (p=0.539) | No significant difference in AST levels between statin and non-statin users.[8] | Adults with NAFLD | Cross-sectional survey data (NHANES) |
Experimental Protocols
The methodologies for assessing hepatic lipid accumulation in the cited studies are crucial for interpreting the data.
This compound Phase III Trial (NCT00730236)
-
Objective: To evaluate the efficacy and safety of this compound in adult patients with HoFH.[1]
-
Study Design: An open-label, single-arm, phase 3 study.[1]
-
Patient Population: 29 adult patients with a clinical and/or genetic diagnosis of HoFH.[1]
-
Intervention: Patients received this compound, with the dose escalated to the maximum tolerated dose. All patients were also counseled to follow a low-fat diet (<20% of energy from fat).[1][3]
-
Assessment of Hepatic Fat: Hepatic fat content was measured at baseline and at various time points, including week 78, using nuclear magnetic resonance spectroscopy (NMRS).[9]
-
Liver Enzyme Monitoring: Serum levels of ALT and AST were monitored regularly throughout the study.
Statin Clinical Trials for NAFLD (Representative Protocol based on NCT03434613)
-
Objective: To evaluate the effects of statin monotherapy on hepatic steatosis in patients with hyperlipidemia and NAFLD.[10]
-
Study Design: A prospective, open-label, randomized, controlled trial.[10]
-
Patient Population: Patients diagnosed with NAFLD and hyperlipidemia.[10]
-
Intervention: Patients are randomized to receive a statin (e.g., rosuvastatin 5mg) or a combination therapy for a defined period (e.g., 6 months).[10]
-
Assessment of Hepatic Fat: The primary endpoint is the change in liver fat content measured by Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF).[10] This non-invasive imaging technique quantifies the fraction of protons in triglycerides relative to the total protons in the liver tissue.
-
Liver Enzyme Monitoring: Serum ALT and AST levels are measured at baseline and at the end of the treatment period.
Mandatory Visualization
Signaling Pathways
References
- 1. This compound–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the multifaceted impact of statin use on fatty liver disease: A multidimensional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statins for patients with nonalcoholic fatty liver? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins on nonalcoholic fatty liver disease: A systematic review and meta-analysis of 14 RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of statin use on liver enzymes and lipid profile in patients with non-alcoholic fatty liver disease (NAFLD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lomitapide: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Lomitapide, a microsomal triglyceride transfer protein inhibitor, adherence to proper disposal protocols is essential to mitigate risks to both personnel and the environment. This guide provides immediate, operational, and step-by-step instructions for the proper disposal of this compound, aligning with regulatory frameworks and promoting a culture of safety in the laboratory.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by several key regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has specific guidelines for the disposal of controlled substances, although this compound is not currently classified as a controlled substance.[1][3] Many states have their own regulations that may be more stringent than federal laws.[4] It is imperative that all disposal activities comply with local, state, and federal requirements.
This compound Disposal Procedures: A Step-by-Step Approach
Expired or unwanted this compound should not be disposed of by flushing down a toilet or discarding in regular trash.[5] The following steps outline the recommended procedure for its proper disposal in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound waste, it is crucial to wear appropriate PPE to minimize exposure.[6] This includes:
-
Impermeable, long-sleeved gowns.[7]
-
Two pairs of chemotherapy-grade gloves.[6]
-
A face shield or goggles and a mask.[7]
All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.
Step 2: Waste Segregation and Containment
Proper segregation of pharmaceutical waste is essential.[8]
-
Contaminated Materials: All items that have come into contact with this compound, such as empty vials, syringes, IV bags, lines, and contaminated gloves and gowns, should be considered hazardous waste.[7]
-
Sharps: Any sharps, such as needles or broken glass vials, must be placed in a designated cytotoxic sharps container.[7][8]
-
Non-Sharp Waste: Other contaminated materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[7][8] To prevent leaks, it is recommended to double-bag the waste.[9]
Step 3: Labeling and Storage
All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and should specify the contents, including "this compound."[5][8] Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they can be collected for disposal.[9]
Step 4: Disposal Method Selection
The primary recommended method for the final disposal of this compound is through a licensed hazardous waste contractor.[5]
| Disposal Method | Description | Regulatory Considerations |
| Licensed Hazardous Waste Contractor | The waste is transported by a state-licensed medical waste contractor for disposal, typically through high-temperature incineration or burial in a licensed hazardous or toxic waste landfill.[1][5] | This is the preferred and most compliant method, adhering to EPA regulations under the RCRA.[1][2] |
| Return to Manufacturer | If possible, the pharmaceutical can be returned to the manufacturer for proper disposal.[5] | The material must be properly labeled and securely packaged for return.[5] |
It is important to note that flushing and disposal in household trash are not appropriate methods for disposing of this compound.[4][5]
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Experimental Protocols
The available literature and safety data sheets do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound prior to disposal. Therefore, the procedural steps outlined above, which focus on proper containment and disposal via a licensed contractor, represent the current best practices.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining compliance with all relevant regulations.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. This compound | C39H37F6N3O2 | CID 9853053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
